![molecular formula C21H15NO3S B2650086 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide CAS No. 923211-06-7](/img/structure/B2650086.png)

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

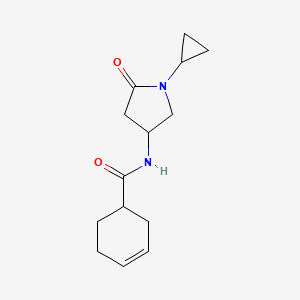

“N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a chromene ring, and a carboxamide group . The compound is part of a class of molecules that have been used as versatile synthons for the preparation of various derivatives .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the thiophene ring, the introduction of the carboxamide group, and the formation of the chromene ring .Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of functional groups .Chemical Reactions Analysis

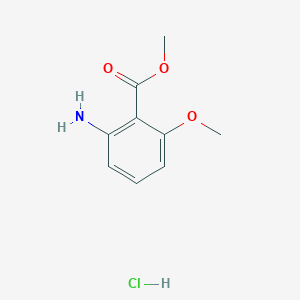

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carboxamide group can participate in condensation reactions, while the thiophene ring can undergo electrophilic substitution . The specific reactions and their outcomes can depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its molecular structure. For instance, the presence of polar functional groups like the carboxamide can influence the compound’s solubility in different solvents. The compound’s reactivity can be influenced by the presence of the thiophene ring and the chromene ring .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

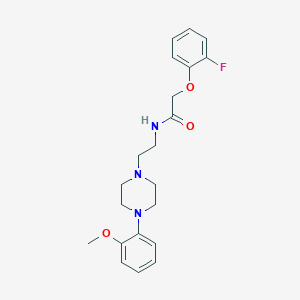

A novel diacid monomer incorporating coumarin chromophores was synthesized for creating aromatic polyamides with unique photosensitive properties. These polymers demonstrated good thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. UV illumination of these films induces crosslinking between polyamide molecules, showcasing potential applications in materials science (Nechifor, 2009).

Antimicrobial Activity

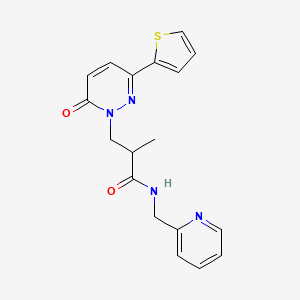

Compounds synthesized from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide under microwave irradiation exhibited significant antibacterial and antifungal activities. This highlights their potential as templates for developing new antimicrobial agents, indicating a promising application in medical and pharmaceutical research (Raval, Naik, & Desai, 2012).

Chemical Sensing and Imaging

A thiophene-coumarin hybrid molecule was developed as a selective fluorescent probe for detecting Cr3+ ions. This compound, through its fluorescence enhancement upon binding to Cr3+, demonstrates potential applications in environmental monitoring and cellular imaging, highlighting its utility in analytical chemistry (Guha et al., 2012).

Antinociceptive Properties

The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their evaluation for antinociceptive activity suggest a potential application in the development of new pain management therapies. This highlights the compound's relevance in pharmacological research (Shipilovskikh et al., 2020).

Electronic and Optical Properties

Investigations into the optical properties of functionally substituted thieno[3,2-c]quinolines, which are structurally similar, showed moderate to high fluorescence quantum yields. This suggests applications in optoelectronics and as invisible ink dyes, reflecting the compound's potential in advanced material applications (Bogza et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S/c1-13-5-2-3-6-15(13)19-12-17(23)16-11-14(8-9-18(16)25-19)22-21(24)20-7-4-10-26-20/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDKSYKZAPJWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride](/img/structure/B2650008.png)

![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)

![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)

![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)